molecular formula C14H22N2O B1398339 N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine CAS No. 1220037-36-4

N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine

Cat. No.: B1398339
CAS No.: 1220037-36-4
M. Wt: 234.34 g/mol
InChI Key: SAQMUNJREIVRKU-UHFFFAOYSA-N
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Description

N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s structure includes a benzene ring substituted with two methyl groups and an amine group linked to a tetrahydro-2H-pyran-4-ylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine typically involves multi-step organic reactions. One possible route could be:

    Nitration of Toluene: Toluene is nitrated to form nitrotoluene.

    Reduction: The nitro group is reduced to an amine group, forming toluidine.

    Alkylation: The amine group is alkylated with tetrahydro-2H-pyran-4-ylmethyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Halogens (Cl~2~, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl~3~).

Major Products

    Oxidation: Formation of nitro derivatives or quinones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Similar structure but lacks the tetrahydro-2H-pyran-4-ylmethyl group.

    N-Methyl-N-phenyl-1,2-benzenediamine: Similar structure but lacks one methyl group.

Uniqueness

N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine is unique due to the presence of the tetrahydro-2H-pyran-4-ylmethyl group, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-N,4-dimethyl-1-N-(oxan-4-ylmethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11-3-4-14(13(15)9-11)16(2)10-12-5-7-17-8-6-12/h3-4,9,12H,5-8,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQMUNJREIVRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C)CC2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501153748
Record name N1,4-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-36-4
Record name N1,4-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,4-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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